Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 923457-51-6
VCID: VC7363991
InChI: InChI=1S/C21H25NO5S2/c1-27-21(24)19-16-10-5-6-11-17(16)28-20(19)22-18(23)12-7-13-29(25,26)14-15-8-3-2-4-9-15/h2-4,8-9H,5-7,10-14H2,1H3,(H,22,23)
SMILES: COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Molecular Formula: C21H25NO5S2
Molecular Weight: 435.55

Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 923457-51-6

Cat. No.: VC7363991

Molecular Formula: C21H25NO5S2

Molecular Weight: 435.55

* For research use only. Not for human or veterinary use.

Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 923457-51-6

Specification

CAS No. 923457-51-6
Molecular Formula C21H25NO5S2
Molecular Weight 435.55
IUPAC Name methyl 2-(4-benzylsulfonylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C21H25NO5S2/c1-27-21(24)19-16-10-5-6-11-17(16)28-20(19)22-18(23)12-7-13-29(25,26)14-15-8-3-2-4-9-15/h2-4,8-9H,5-7,10-14H2,1H3,(H,22,23)
Standard InChI Key QZBKHVLAXAFTRZ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s IUPAC name, Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, delineates its core structure and substituents. The tetrahydrobenzo[b]thiophene scaffold consists of a bicyclic system featuring a sulfur atom within a partially hydrogenated benzene ring. At position 3, a methyl carboxylate group (-COOCH₃) enhances solubility and modulates electronic properties. Position 2 hosts a 4-(benzylsulfonyl)butanamido moiety, comprising a butanamido chain terminated by a benzylsulfonyl group. This substituent introduces steric bulk and polar sulfonyl interactions, which may influence binding affinities in biological systems .

Comparative Analysis with Structural Analogs

PubChem entries for related tetrahydrobenzo[b]thiophene derivatives reveal consistent structural motifs. For example:

  • Ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (PubChem CID 2854071) shares the tetrahydrobenzo[b]thiophene core but substitutes the benzylsulfonyl group with a phenylacetyl moiety .

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (PubChem CID 78262) lacks the sulfonamide side chain, highlighting the impact of substituents on reactivity and bioactivity .

Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives

Compound NameCore StructurePosition 2 SubstituentPosition 3 GroupMolecular Weight (g/mol)
Target CompoundTetrahydrobenzo[b]thiophene4-(Benzylsulfonyl)butanamidoMethyl carboxylate~435.5 (calculated)
Ethyl 6-methyl-2-[(phenylacetyl)amino]-... Tetrahydrobenzo[b]thiophenePhenylacetyl aminoEthyl carboxylate357.5
Ethyl 2-amino-4,5,6,7-tetrahydro... Tetrahydrobenzo[b]thiopheneAminoEthyl carboxylate225.3
StepReagents/ConditionsPurpose
CyclocondensationCyclohexanone, S₈, malononitrile, EtOH, ΔCore scaffold formation
SulfonylationH₂O₂, HCl, 0–5°CBenzylsulfonyl chloride synthesis
Amide CouplingEDC, HOBt, DMF, rtSide chain attachment

Physicochemical Properties and Computational Predictions

In the absence of experimental data, computational tools like PubChem’s Bioactivity Predictor and ChemAxon’s MarvinSketch offer preliminary insights:

  • LogP: Estimated at 3.2 ± 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to the hydrophobic benzylsulfonyl group.

  • Hydrogen Bonding: Three acceptors (sulfonyl O, carbonyl O) and two donors (amide NH) suggest potential for target interactions .

Applications in Drug Discovery and Development

The compound’s structural complexity positions it as a lead candidate for:

  • Kinase Inhibitors: Sulfonamide groups commonly interact with ATP-binding pockets in kinases.

  • Antioxidant Agents: The tetrahydrobenzo[b]thiophene core may scavenge reactive oxygen species.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis risks low yields at scale.

  • ADMET Profiles: Predictive models indicate potential hepatotoxicity (CYP3A4 inhibition).

Future research should prioritize:

  • Optimization of the sulfonamide side chain to improve solubility.

  • In vitro screening against disease-specific targets (e.g., EGFR, PARP).

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